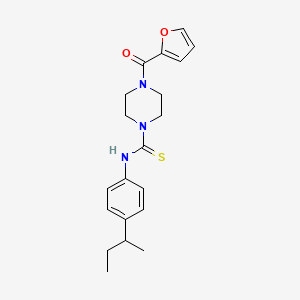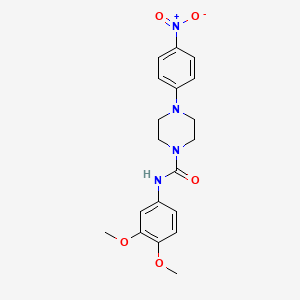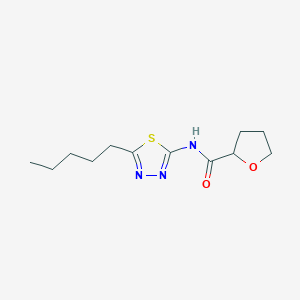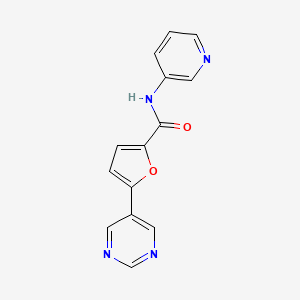
N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as SBFI-26, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide exerts its therapeutic effects through the inhibition of the Akt signaling pathway, which is involved in cell growth, survival, and metabolism. Akt activation has been implicated in the development and progression of various diseases, including cancer and neurodegenerative diseases. By inhibiting Akt signaling, N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide can induce apoptosis in cancer cells and prevent neuronal cell death in neurodegenerative diseases.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to inhibit the phosphorylation of Akt and downstream targets, such as mTOR and GSK-3β. This results in the induction of apoptosis in cancer cells and the prevention of neuronal cell death in neurodegenerative diseases. Additionally, N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is its high potency and selectivity for the Akt signaling pathway. This makes it a promising candidate for the development of targeted therapies for various diseases. However, one limitation of N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of research is the development of novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in other diseases, such as diabetes and cardiovascular disease. Finally, the development of N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide analogs with improved potency and selectivity may lead to the development of more effective therapies for various diseases.
Conclusion
In conclusion, N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is a compound that has shown promising therapeutic potential in various diseases, including cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of the Akt signaling pathway, which is involved in cell growth, survival, and metabolism. While N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has some limitations, its high potency and selectivity make it a promising candidate for the development of targeted therapies. Further research is needed to fully understand the potential applications of N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in various diseases.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, N-(4-sec-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-3-15(2)16-6-8-17(9-7-16)21-20(26)23-12-10-22(11-13-23)19(24)18-5-4-14-25-18/h4-9,14-15H,3,10-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJMEHZTDDTWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4129166.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4129174.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129212.png)
![methyl 2-chloro-5-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4129223.png)
![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)
![7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B4129232.png)

![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4129244.png)
![N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)


![methyl 3-[6-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B4129284.png)